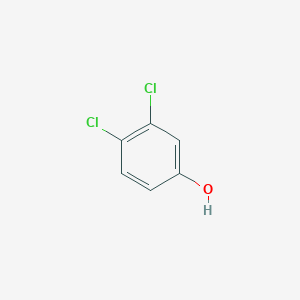
3,4-Dichlorophenol
Cat. No. B042033
Key on ui cas rn:
95-77-2
M. Wt: 163 g/mol
InChI Key: WDNBURPWRNALGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04005151
Procedure details


3,4-Dichloroaniline was treated with 60% of aqueous sulfuric acid solution which was recovered from Example 5 by a method similar to that described in Example 5. After diazotization, inorganic crystals formed in the diazotization was removed by filtration and the filtrate thus obtained as hydrolyzed and treated by a method similar to those described in Example 5. 32.4 Grams of 3,4-dichlorophenol (118° - 122° C/10 mmHg) was obtained. The yield was found to be 80.5%.


Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[Cl:9])N.S(=O)(=O)(O)[OH:11]>>[Cl:1][C:2]1[CH:3]=[C:4]([OH:11])[CH:6]=[CH:7][C:8]=1[Cl:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(N)C=CC1Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recovered from Example 5 by a method similar to
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After diazotization, inorganic crystals formed in the diazotization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate thus obtained as hydrolyzed and
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated by a method similar to
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
